2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydrofuran ring and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. The tetrahydrofuran ring can be introduced through a series of reactions involving hydroxymethylation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method not only reduces the environmental impact but also simplifies the purification process .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, reduced isoindoline derivatives, and substituted tetrahydrofuran derivatives .
Scientific Research Applications
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors, such as the dopamine receptor D2.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds like 2-hydroxymethyl tetrahydrofuran share the tetrahydrofuran ring but differ in the attached functional groups
Uniqueness
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific biological targets, such as the dopamine receptor D2, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[[5-(hydroxymethyl)oxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 |
InChI Key |
LORMLKZEWBKXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN2C(=O)C3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
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